

Avasimibe off-target effects

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Compound Focus: Avasimibe

CAS No.: 166518-60-1

Cat. No.: S519820

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Frequently Asked Questions

- **Q1: What are the primary and off-target pharmacological effects of avasimibe?**
 - **Primary Mechanism: Avasimibe** is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). It blocks the intracellular esterification of cholesterol, preventing the formation of cholesteryl esters for storage in lipid droplets [1] [2] [3].
 - **Off-Target Effects:** Its main off-target effects involve the modulation of cytochrome P450 (CYP450) enzymes and the Pregnane X Receptor (PXR).
 - It is a potent **activator of PXR**, leading to the induction of CYP3A4 and P-glycoprotein expression [1].
 - It also acts as a direct **inhibitor of several CYP450 isoenzymes**, including CYP1A2, CYP2C9, and CYP2C19 [1].
- **Q2: What critical drug-drug interaction should be considered in combination therapy?**
 - **A significant and unexpected antagonistic interaction** with fluvastatin has been reported. A 2025 study found that **avasimibe** completely abolished the cancer-preventive efficacy of fluvastatin in a mouse model of breast cancer, likely by enhancing the metabolism of fluvastatin via CYP450 pathways [4] [5]. This finding serves as a strong cautionary note for designing combination therapies.
- **Q3: Does avasimibe have effects beyond cholesterol metabolism in cancer research?**
 - Yes. In addition to depleting cholesteryl esters, studies have shown that **avasimibe** can suppress tumor proliferation and metastasis in prostate cancer by **upregulating the E2F-1**

transcription factor and inhibiting the epithelial-mesenchymal transition (EMT) process [3].

Experimental Data & Key Findings

The table below summarizes quantitative data on **avasimibe**'s effects from key studies.

Experimental Model	Key Finding	Reported Value / Dosage	Citation
In Vitro (Various Cancer Cells)	IC50 for cell viability (Avasimin nanoformulation)	Significantly lower in cancer cells (e.g., PC3, HCT116) than in normal cells (hVSMC, BR5)	[6]
In Vivo (Mouse Xenograft)	Tumor avasimibe concentration after intravenous Avasimin	4-fold higher than the IC50 value	[6]
In Vivo (Mouse Breast Cancer Model)	Tumor incidence with Fluvastatin vs. Fluvastatin+Avasimibe	Fluvastatin alone: 29%; Combination: 89% (similar to vehicle control)	[4] [5]
In Vitro (MCF10.DCIS Cells)	Upregulation of ACAT2 mRNA after fluvastatin treatment	4.8-fold increase	[4]

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the FAQs and data tables.

Protocol 1: Assessing Anti-Proliferative Effects via MTT Assay This protocol is based on a study investigating **avasimibe**'s effects on prostate cancer cells [3].

- **Cell Seeding:** Plate prostate cancer cells (e.g., PC-3, DU 145) in 96-well plates at a density of 3,000 cells per well in 200 μ L of culture medium. Incubate for 24 hours.
- **Drug Treatment:** Prepare a dose-response of **avasimibe** (e.g., 0, 0.25, 5, 10, 20, 40, and 80 μ M) in DMSO. Treat cells for 1, 2, and 3 days.

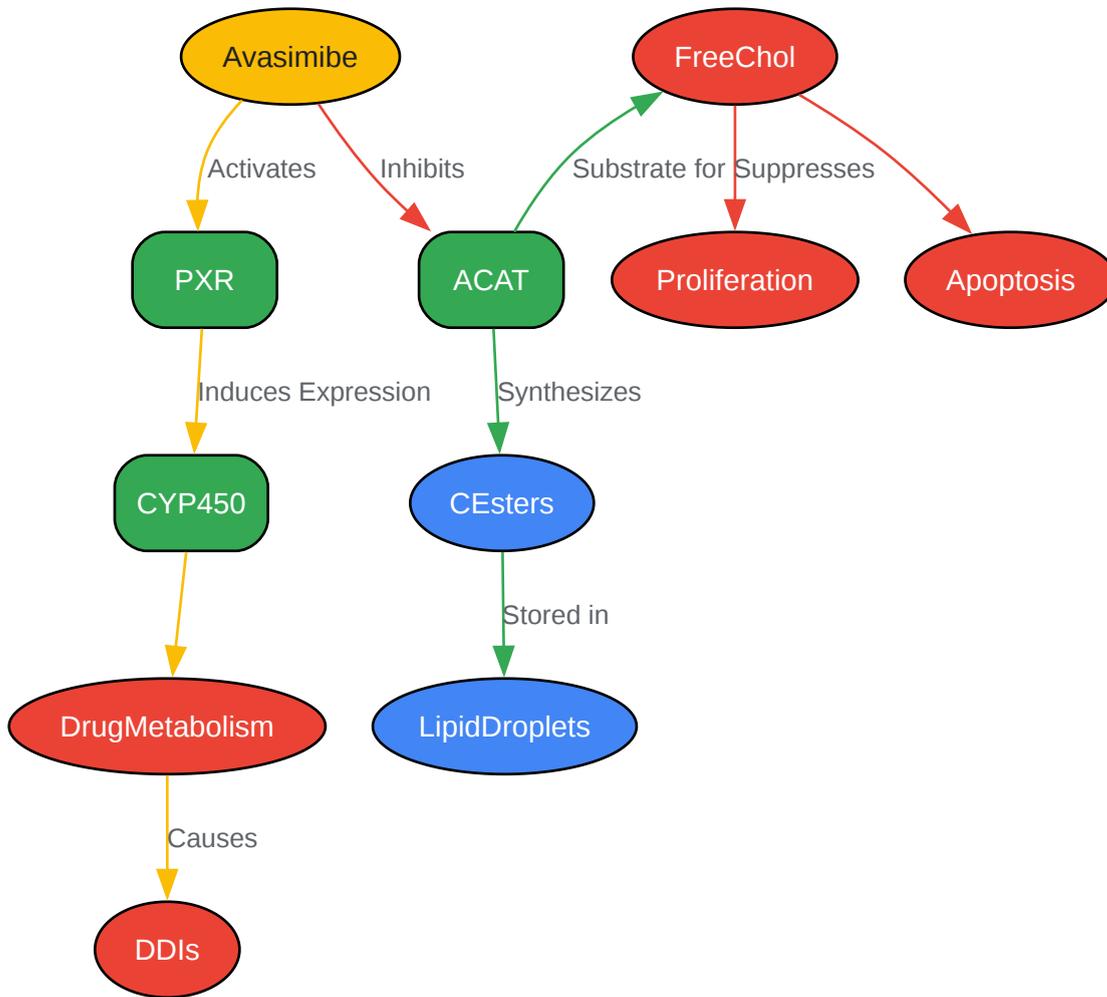
- **MTT Incubation:** On each day of measurement, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate the plate at 37°C for 4 hours.
- **Solubilization and Measurement:** Carefully discard the supernatant and dissolve the formed formazan crystals in 200 μL of DMSO per well. Gently shake the plate to ensure complete dissolution.
- **Data Acquisition:** Use a microplate reader to measure the optical density (OD) at a wavelength of 490 nm. Calculate the cell viability and determine the IC50 values.

Protocol 2: Evaluating Effects on Cholesterol Esterification in Cancer Cells This protocol is derived from research using Raman spectromicroscopy to analyze lipid droplets [6].

- **Cell Treatment:** Culture various cancer cell lines (e.g., PC3, MIA-PaCa2, A549, HCT116) and treat them with **avasimibe** or its nanoformulation (e.g., avasimin) for a predetermined period.
- **Sample Preparation and Imaging:** Fix the cells and analyze them using Stimulated Raman Loss (SRL) microscopy or confocal Raman microscopy. Tune the laser to be resonant with C-H stretching vibrations to visualize intracellular lipid droplets.
- **Spectral Analysis:** Acquire Raman spectra from multiple lipid droplets in each cell line. Average the spectra for a representative profile.
- **Data Quantification:** Identify the characteristic band for cholesteryl esters at 702 cm^{-1} (cholesterol ring vibration) and the reference band for lipids at 1442 cm^{-1} (CH_2 bending). Calculate the height ratio (I702/I1442).
- **Calculation of CE %:** Apply the I702/I1442 ratio to a linear calibration curve constructed from known mixtures of cholesteryl ester and triacylglycerol to determine the molar percentage of cholesteryl esters in the lipid droplets.

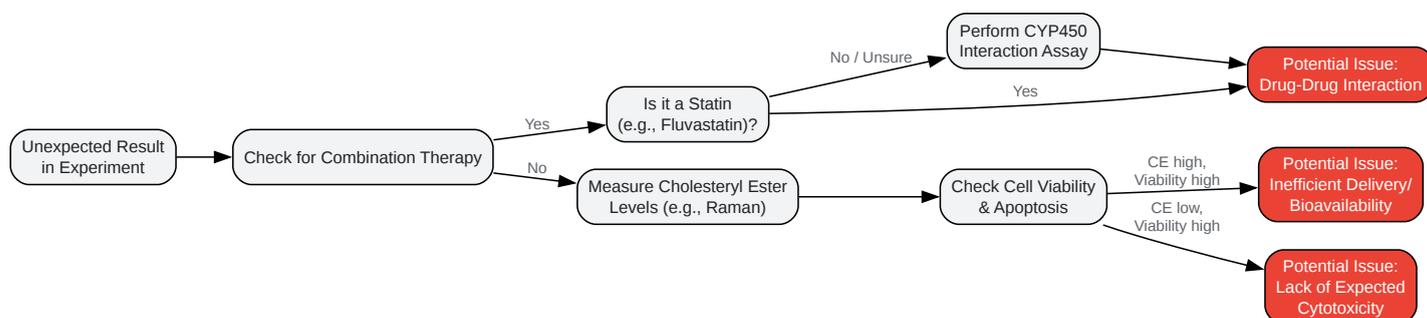
Signaling Pathways & Experimental Workflows

The diagrams below illustrate the key mechanisms and experimental plans discussed.



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Avasimibe's primary mechanism inhibits ACAT, leading to cytotoxic free cholesterol buildup. Off-target PXR activation induces CYP450, potentially causing drug interactions.



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Follow this logical workflow to troubleshoot common experimental issues related to **avasimibe**'s off-target effects and mechanisms of action.

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References

1. Avasimibe [en.wikipedia.org]
2. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) [pubmed.ncbi.nlm.nih.gov]
3. The cholesterol esterification inhibitor avasimibe suppresses ... [cancercci.biomedcentral.com]
4. Avasimibe Abolishes the Efficacy of Fluvastatin for the ... [mdpi.com]
5. Avasimibe Abolishes the Efficacy of Fluvastatin for the ... [pubmed.ncbi.nlm.nih.gov]
6. Avasimibe Encapsulated in Human Serum Albumin Blocks ... [pmc.ncbi.nlm.nih.gov]

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